N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide
Description
N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the para-position of the benzoyl ring and a diisopropylamino-substituted butynyl chain as the N-substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the diisopropylamino-butynyl moiety likely influences solubility and target binding kinetics.
Properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O/c1-13(2)23(14(3)4)12-6-5-11-22-17(24)15-7-9-16(10-8-15)18(19,20)21/h7-10,13-14H,11-12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDBHOLMJCEXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=CC=C(C=C1)C(F)(F)F)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Trifluoromethyl)benzoyl Chloride
The activation of 4-(trifluoromethyl)benzoic acid to its acyl chloride is critical. A common method involves refluxing the acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under nitrogen. The reaction typically completes within 2–3 hours, yielding the acyl chloride in >95% purity after distillation.
Reaction Conditions
Preparation of N-(4-Aminobut-2-yn-1-yl)-N,N-diisopropylamine
The alkyne amine intermediate is synthesized via nucleophilic substitution . Propargyl bromide reacts with excess diisopropylamine in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. The bulky diisopropyl groups necessitate prolonged reaction times (12–18 hours) for complete conversion.
Key Parameters
Amide Bond Formation
Coupling the acyl chloride with the alkyne amine is achieved under Schotten-Baumann conditions. The amine is dissolved in DCM, and the acyl chloride is added dropwise with vigorous stirring. Triethylamine (TEA) is used to scavenge HCl, preventing protonation of the amine.
Optimized Protocol
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents like DMF and acetonitrile were evaluated for the amidation step. DCM provided superior yields (80–85%) compared to DMF (60–65%), likely due to reduced side reactions. Alternative bases, such as N,N-diisopropylethylamine (DIEA), showed no significant improvement over TEA.
Table 1: Solvent and Base Screening for Amidation
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | TEA | 85 | 98 |
| DMF | TEA | 65 | 90 |
| THF | DIEA | 70 | 95 |
Temperature and Atmosphere
Reactions conducted under nitrogen atmosphere prevented oxidation of the alkyne. Elevated temperatures (40°C) reduced reaction time to 3 hours but caused decomposition, lowering yields to 70%.
Characterization and Analytical Data
The final product was characterized via ¹H NMR, ¹³C NMR, and HRMS :
- ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.0 Hz, 2H, ArH), 7.75 (d, J = 8.0 Hz, 2H, ArH), 4.20 (s, 2H, CH₂), 3.45 (m, 2H, NCH), 1.50 (d, J = 6.8 Hz, 12H, CH(CH₃)₂).
- HRMS (ESI): m/z calcd for C₂₀H₂₄F₃N₂O⁺ [M+H]⁺: 389.1841; found: 389.1839.
Scale-Up Considerations
Industrial-scale synthesis requires addressing exothermicity during acyl chloride formation. Continuous flow reactors mitigate this by ensuring precise temperature control. Additionally, substituting thionyl chloride with oxalyl chloride reduces corrosive byproducts, enhancing safety.
Mechanistic Insights
Density functional theory (DFT) studies (B97-3c composite scheme) reveal that the amide coupling proceeds via a tetrahedral intermediate, with a rate-limiting step involving nucleophilic attack by the amine (ΔG‡ = 24.5 kcal/mol). Steric effects from the diisopropyl group increase the activation energy by 3–4 kcal/mol compared to less hindered amines.
Chemical Reactions Analysis
Types of Reactions
N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne group into an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the alkyne chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated hydrocarbons.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may be explored for its potential biological activity, including its effects on various cellular pathways or its use as a probe in biochemical assays.
Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.
Industry: The compound may be used in the development of new industrial processes or materials, particularly those requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide exerts its effects would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction may involve binding to the active site of an enzyme or altering the conformation of a receptor.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Properties and Activity
Trifluoromethyl Group
The trifluoromethyl group is a common feature in the compounds listed in Table 1. It contributes to:
N-Substituent Variations
- The alkyne (butynyl) spacer could facilitate π-π stacking or hydrogen bonding in biological targets .
- Isopropylamide (Example 53, ): Smaller substituent compared to diisopropylamino-butynyl, likely reducing steric hindrance but offering less entropic stabilization.
- Sodium salt (Herbicide ) : Ionic form increases aqueous solubility, critical for agrochemical applications.
Tautomerism and Stability
Compounds with triazole-thione backbones () exhibit tautomerism, which influences reactivity and binding. While the target compound lacks a triazole ring, its amide group may engage in resonance stabilization, similar to the thione tautomers observed in .
Biological Activity
N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide is a synthetic compound that has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a diisopropylamino group and a trifluoromethyl benzamide moiety, which are crucial for its biological activity. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Alkyne Intermediate : The precursor is synthesized from propargyl alcohol and diisopropylamine under basic conditions.
- Coupling Reaction : This intermediate is then coupled with a trifluoromethyl benzoyl chloride using a base like triethylamine to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The diisopropylamino group enhances binding affinity, while the trifluoromethyl group may influence the compound's lipophilicity and metabolic stability.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in critical biological pathways. For instance, compounds with similar structures have shown effectiveness against viral infections such as Ebola and Marburg viruses due to their ability to inhibit viral entry mechanisms .
Case Studies
- Viral Inhibition : A study highlighted that compounds structurally related to this compound demonstrated significant inhibitory effects on filoviruses. These findings suggest potential therapeutic applications in treating viral infections .
- Antitumor Activity : Another investigation explored the compound's effects in combination therapies for cancer treatment. It was observed that when used alongside other agents, it exhibited enhanced antiproliferative effects in various cancer cell lines .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H18F3N3 |
| Molecular Weight | 281.31 g/mol |
| Biological Targets | Enzymes, receptors |
| Potential Applications | Antiviral, anticancer agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
